molecular formula C12H19N3O2 B6179963 tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate CAS No. 2613387-36-1

tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate

Cat. No.: B6179963
CAS No.: 2613387-36-1
M. Wt: 237.3
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Description

Tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the tert-butyl group and the azetidine ring makes this compound unique and useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Imidazole Synthesis: The synthesis of imidazole derivatives often involves the reaction of 1,2-diketones with ammonia and aldehydes under acidic conditions. The imidazole ring can be formed through cyclization reactions.

  • Azetidine Formation: The azetidine ring can be synthesized through intramolecular cyclization reactions involving amino alcohols or amino ketones.

  • Esterification: The carboxylate ester group can be introduced through esterification reactions using tert-butyl alcohol and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Types of Reactions:

  • Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the imidazole ring or the azetidine ring.

  • Substitution: Substitution reactions can occur at various positions on the imidazole and azetidine rings, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Various oxidized imidazole derivatives.

  • Reduction Products: Reduced forms of the imidazole and azetidine rings.

  • Substitution Products: Substituted imidazole and azetidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.

Biology: Imidazole derivatives are known to interact with biological systems, and this compound can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound's potential therapeutic applications include its use as a precursor for the synthesis of drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Imidazole: A simpler heterocyclic compound with similar biological activity.

  • Azetidine: A four-membered ring similar to the azetidine ring in the compound.

  • Tert-butyl esters: Other compounds with tert-butyl ester groups used in organic synthesis.

Uniqueness: The combination of the imidazole ring, azetidine ring, and tert-butyl ester group makes this compound unique compared to its similar counterparts. Its specific structure allows for unique reactivity and applications in various fields.

tert-butyl 2-(1-methyl-1H-imidazol-5-yl)azetidine-1-carboxylate , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2613387-36-1

Molecular Formula

C12H19N3O2

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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